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molecular formula C6H6FNO2S B2644922 4-Methylpyridine-2-sulfonyl fluoride CAS No. 1210867-89-2

4-Methylpyridine-2-sulfonyl fluoride

Cat. No. B2644922
M. Wt: 175.18
InChI Key: NOVNCBVVIZXQBI-UHFFFAOYSA-N
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Patent
US08993598B2

Procedure details

To a solution of 2-(benzylsulfanyl)-4-methylpyridine (1.40 g) in acetic acid (10 mL)-water (5 mL) was added N-chlorosuccinimide (3.48 g) under ice-cooling, and the mixture was gradually warmed to room temperature and stirred for 4 hr. Potassium fluoride (379 mg) was added at room temperature and the mixture was stirred for 18 hr. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate solution. The separated aqueous layer was extracted with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=4:1→1:1) to give the title compound as a crude pale-yellow oil (yield 343 mg, 30%).
Name
2-(benzylsulfanyl)-4-methylpyridine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1.[OH2:16].ClN1C(=[O:23])CCC1=O.[F-:25].[K+]>C(O)(=O)C>[CH3:15][C:13]1[CH:12]=[CH:11][N:10]=[C:9]([S:8]([F:25])(=[O:23])=[O:16])[CH:14]=1 |f:3.4|

Inputs

Step One
Name
2-(benzylsulfanyl)-4-methylpyridine
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NC=CC(=C1)C
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
3.48 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
379 mg
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=4:1→1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)S(=O)(=O)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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